molecular formula C3H6IN3S2 B2884457 1,3,5-Dithiazinane-4,6-diimine hydroiodide CAS No. 21692-37-5

1,3,5-Dithiazinane-4,6-diimine hydroiodide

Cat. No.: B2884457
CAS No.: 21692-37-5
M. Wt: 275.13
InChI Key: GZSWSZUZJFCFHF-UHFFFAOYSA-N
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Description

1,3,5-Dithiazinane-4,6-diimine hydroiodide is a heterocyclic compound with the molecular formula C3H6IN3S2. This compound is characterized by the presence of sulfur and nitrogen atoms within its ring structure, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Dithiazinane-4,6-diimine hydroiodide can be synthesized through the cyclothiomethylation of primary amines and hydrazines with hydrogen sulfide and formaldehyde. This reaction typically involves the use of sodium sulfide or sodium hydrosulfide as a reagent, which simplifies the reaction process . The reaction is carried out in a chloroform-water mixture at room temperature for about 8 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of solvents and reagents is crucial to minimize environmental impact and ensure safety during production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Dithiazinane-4,6-diimine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted dithiazinane derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Dithiazinane-4,6-diimine hydroiodide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfur and nitrogen content.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3,5-Dithiazinane-4,6-diimine hydroiodide involves its interaction with biological molecules through its sulfur and nitrogen atoms. These atoms can form coordination bonds with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Thiadiazinanes: Similar in structure but contain nitrogen and sulfur atoms in different positions.

    1,3,5-Trithianes: Contain three sulfur atoms in the ring structure.

    1,3,5-Dithiazepinanes: Larger ring structure with additional nitrogen atoms.

Uniqueness

1,3,5-Dithiazinane-4,6-diimine hydroiodide is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and undergo various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

6-imino-1,3,5-dithiazin-4-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQSRRJHWSVGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC(=NC(=N)S1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6IN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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